molecular formula C13H17NO3 B486182 3,5-Dimethylphenyl 4-morpholinecarboxylate CAS No. 825608-26-2

3,5-Dimethylphenyl 4-morpholinecarboxylate

Cat. No.: B486182
CAS No.: 825608-26-2
M. Wt: 235.28g/mol
InChI Key: UAXFXCOYLNFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 4-morpholinecarboxylate typically involves the esterification of 3,5-dimethylphenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-morpholinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

    3,5-Dimethylphenyl 4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    3,5-Dimethylphenyl 4-pyrrolidinecarboxylate: Contains a pyrrolidine ring instead of a morpholine ring.

    3,5-Dimethylphenyl 4-azepane carboxylate: Features an azepane ring in place of the morpholine ring.

Uniqueness: 3,5-Dimethylphenyl 4-morpholinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring is known for its stability and ability to form hydrogen bonds, making it a versatile scaffold in drug design and other applications .

Biological Activity

3,5-Dimethylphenyl 4-morpholinecarboxylate (CAS No. 825608-26-2) is a compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 3,5-dimethylphenol with morpholine-4-carboxylic acid, typically using dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the morpholine moiety, which is prevalent in many bioactive compounds. Research indicates that this compound may serve as a valuable scaffold for developing enzyme inhibitors and receptor modulators.

Key Biological Activities:

  • Anticancer Potential : Recent studies have highlighted its role in synthesizing anticancer compounds. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics .
  • Enzyme Inhibition : The morpholine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, suggesting that it may inhibit certain enzymes or modulate receptor activities.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Binding Interactions : The morpholine moiety interacts with enzymes and receptors through non-covalent interactions such as hydrogen bonds and van der Waals forces.
  • Modulation of Biological Pathways : By binding to specific targets, the compound may alter signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Case Study on Anticancer Activity : A study published in Anticancer Research demonstrated that derivatives of morpholine-based compounds exhibit significant cytotoxicity against various cancer cell lines. The study suggests that modifications to the structure of morpholine derivatives can enhance their anticancer properties .
  • Enzyme Interaction Studies : Research has shown that compounds similar to this compound can serve as effective inhibitors for enzymes involved in metabolic pathways. These interactions are crucial for developing therapeutic agents targeting metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeatureNotable Activity
3,5-Dimethylphenyl 4-piperidinecarboxylatePiperidine ringPotential neuroactive properties
3,5-Dimethylphenyl 4-pyrrolidinecarboxylatePyrrolidine ringAntimicrobial activity
3,5-Dimethylphenyl 4-azepane carboxylateAzepane ringModulation of CNS activity

The presence of the morpholine ring in this compound contributes to its unique biological profile when compared to other cyclic amines.

Properties

IUPAC Name

(3,5-dimethylphenyl) morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-7-11(2)9-12(8-10)17-13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXFXCOYLNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.